molecular formula C10H12ClNO2 B2736690 2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol CAS No. 861207-77-4

2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol

Cat. No.: B2736690
CAS No.: 861207-77-4
M. Wt: 213.66
InChI Key: GRUCNGFHGHGXKS-KPKJPENVSA-N
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Description

2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to an ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Chloro-4-methoxyphenyl)methyl]amino}-1-ethanol
  • 2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}acetic acid
  • 2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}acetaldehyde

Uniqueness

2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol is unique due to its specific structural features, such as the presence of both a chloro and methoxy group on the phenyl ring, and the ethanolamine backbone.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylideneamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10-3-2-8(6-9(10)11)7-12-4-5-13/h2-3,6-7,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUCNGFHGHGXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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